Australifunginol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

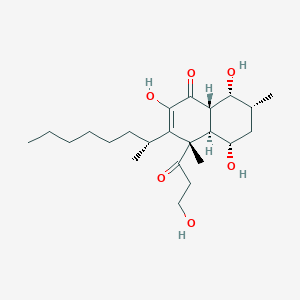

Australifunginol, also known as this compound, is a useful research compound. Its molecular formula is C23H38O6 and its molecular weight is 410.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Broad-Spectrum Antifungal Agent

Australifunginol has demonstrated significant antifungal activity against various human pathogenic fungi. The minimum inhibitory concentrations (MICs) against species such as Candida spp., Cryptococcus neoformans, and Aspergillus spp. range from 0.015 to 1.0 µg/ml . This broad-spectrum efficacy is particularly relevant given the increasing incidence of life-threatening fungal infections and the emergence of resistance to conventional antifungals like fluconazole.

Mechanism of Action

The primary mechanism through which this compound exerts its antifungal effects involves the inhibition of sphinganine N-acyltransferase, an enzyme critical for sphingolipid synthesis. By disrupting this metabolic pathway, this compound interferes with fungal lipid metabolism, which is essential for maintaining cellular integrity and function . This mode of action parallels that of the mycotoxin fumonisin B1, further underscoring its potential as a novel antifungal agent.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various contexts:

- In Vitro Studies : In laboratory settings, this compound has been shown to inhibit macromolecular synthesis in fungi significantly. For instance, at a concentration of 0.008 µg/ml, it reduced protein synthesis by 61%, while higher concentrations led to varied effects on RNA and DNA synthesis .

- Natural Product Screening : Research has highlighted the importance of natural products in identifying new antifungal agents. This compound was isolated from Sporormiella australis, a coprophilous fungus, during a screening program aimed at discovering novel bioactive compounds .

- Therapeutic Potential : Given its distinct mechanism of action and potency, this compound presents a promising candidate for developing new antifungal therapies. Its ability to target resistant strains makes it particularly valuable in clinical settings where traditional treatments fail .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other antifungal agents:

| Compound | MIC (µg/ml) | Mode of Action | Target Organisms |

|---|---|---|---|

| This compound | 0.015 - 1.0 | Inhibition of sphinganine N-acyltransferase | Candida spp., Cryptococcus neoformans, Aspergillus spp. |

| Fluconazole | 1 - 64 | Inhibition of ergosterol synthesis | Candida spp., Cryptococcus neoformans |

| Amphotericin B | 0.25 - 1 | Disruption of fungal cell membrane | Broad spectrum |

Eigenschaften

Molekularformel |

C23H38O6 |

|---|---|

Molekulargewicht |

410.5 g/mol |

IUPAC-Name |

(4S,4aR,5S,7R,8R,8aS)-2,5,8-trihydroxy-4-(3-hydroxypropanoyl)-4,7-dimethyl-3-[(2R)-octan-2-yl]-4a,5,6,7,8,8a-hexahydronaphthalen-1-one |

InChI |

InChI=1S/C23H38O6/c1-5-6-7-8-9-13(2)18-22(29)21(28)17-19(15(25)12-14(3)20(17)27)23(18,4)16(26)10-11-24/h13-15,17,19-20,24-25,27,29H,5-12H2,1-4H3/t13-,14-,15+,17+,19-,20-,23-/m1/s1 |

InChI-Schlüssel |

SIPMDGHVOPMZQY-VLBDLMECSA-N |

Isomerische SMILES |

CCCCCC[C@@H](C)C1=C(C(=O)[C@H]2[C@H]([C@]1(C)C(=O)CCO)[C@H](C[C@H]([C@H]2O)C)O)O |

Kanonische SMILES |

CCCCCCC(C)C1=C(C(=O)C2C(C1(C)C(=O)CCO)C(CC(C2O)C)O)O |

Synonyme |

australifunginol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.